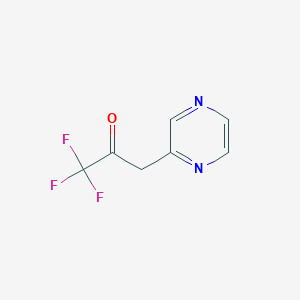

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

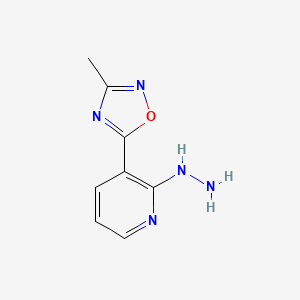

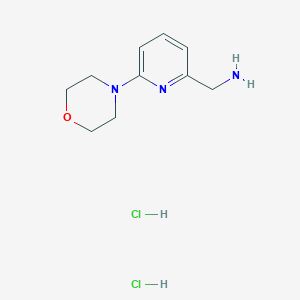

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one is a chemical compound with the CAS Number: 116655-36-8. It has a linear formula of C7H5F3N2O . The compound has a molecular weight of 190.12 . It is typically stored in a refrigerated environment .

Molecular Structure Analysis

The IUPAC name for this compound is 1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-one . The InChI code for this compound is 1S/C7H5F3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4H,3H2 .Scientific Research Applications

Synthesis and Chemical Reactivity

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one plays a significant role in the synthesis of novel chemical compounds. Its applications have been demonstrated in various studies focusing on creating new molecular structures with potential utility in different scientific fields. For instance, the synthesis of ynone trifluoroborates from propargylic alcohols, leading to pyrazole trifluoroborate salts, showcases its utility in creating versatile synthetic intermediates with high regiocontrol and excellent yields (Kirkham et al., 2012). Similarly, the efficient synthesis of new biheterocyclic compounds via cyclocondensation reveals its importance in preparing structurally diverse molecules with potential biological activities (Malavolta et al., 2014).

Energetic Materials and Propellants

Research has also explored the use of trifluoromethylated compounds in the development of energetic materials. The synthesis of pentafluorosulfanylpyrazole and its derivatives via click chemistry, resulting in compounds with enhanced detonation performance due to increased density, highlights its application in creating advanced propellants and explosives (Ye et al., 2007).

Advanced Synthesis Techniques

The compound has been utilized in advanced synthesis techniques to create functionalized molecules. For example, the synthesis of fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation demonstrates the potential of 1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one in agricultural chemistry (Fustero et al., 2008). Additionally, the preparation of propargyl hydrazides and their conversion into pyrazoles for high yield synthesis further exemplifies its role in facilitating efficient chemical reactions (Yoshimatsu et al., 2012).

Novel Fluorinated Heterocycles

The compound's ability to contribute to the synthesis of fluorinated heterocycles is noteworthy. Research focusing on condensing selected 1,3-diketones with aromatic hydrazines to produce pyrazoles and other heterocycles underscores its versatility in creating fluorinated molecules for potential use in medicinal chemistry and materials science (Sloop et al., 2002).

Safety And Hazards

properties

IUPAC Name |

1,1,1-trifluoro-3-pyrazin-2-ylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMPTFGSBMYHKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2958065.png)

![methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2958070.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)

![5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2958076.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2958082.png)

![Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B2958086.png)